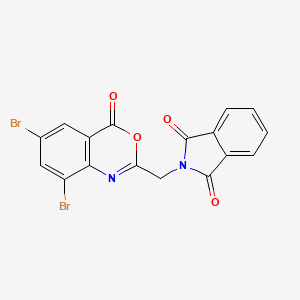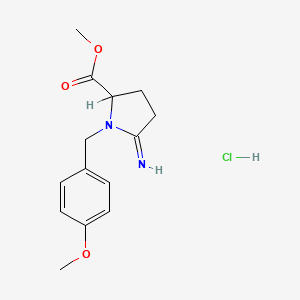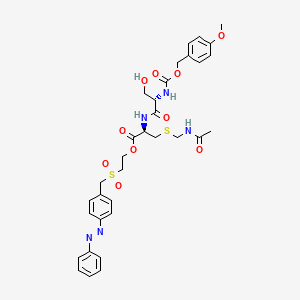
1-Propanamine, 2,2'-((1-butylpentylidene)bis(thio))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- is an organic compound that belongs to the class of amines It is characterized by the presence of a propanamine group and a bis(thio) linkage, which imparts unique chemical properties to the molecule
Preparation Methods
The synthesis of 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- typically involves the reaction of 1-propanamine with a suitable thio compound under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the bis(thio) linkage. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds to form new derivatives .
Major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or disulfides
Scientific Research Applications
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
In biology, the compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development. Additionally, its ability to form stable complexes with metal ions is of interest in the field of bioinorganic chemistry.
In the industrial sector, 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- is used as a corrosion inhibitor and as an additive in lubricants. Its chemical stability and resistance to oxidation make it suitable for use in harsh environments.
Mechanism of Action
The mechanism of action of 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- involves its interaction with specific molecular targets. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme.
In bioinorganic chemistry, the compound forms coordination complexes with metal ions through its amine and thio groups. These complexes can exhibit unique catalytic properties, making them useful in various catalytic processes.
Comparison with Similar Compounds
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- can be compared with other similar compounds, such as 1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- and 1-Propanamine, 2-methyl-N-(2-methylpropyl)- . While these compounds share some structural similarities, they differ in their functional groups and chemical properties.
For example, 1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- contains an oxybis linkage, which imparts different reactivity compared to the bis(thio) linkage in 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis-. Similarly, 1-Propanamine, 2-methyl-N-(2-methylpropyl)- has a methyl-substituted amine group, which affects its chemical behavior and applications.
Properties
CAS No. |
91485-94-8 |
|---|---|
Molecular Formula |
C15H34N2S2 |
Molecular Weight |
306.6 g/mol |
IUPAC Name |
2-[5-(1-aminopropan-2-ylsulfanyl)nonan-5-ylsulfanyl]propan-1-amine |
InChI |
InChI=1S/C15H34N2S2/c1-5-7-9-15(10-8-6-2,18-13(3)11-16)19-14(4)12-17/h13-14H,5-12,16-17H2,1-4H3 |
InChI Key |
UVHFVOZBRUAISM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(SC(C)CN)SC(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-chlorophenyl)-N-(2,3-dichlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12736924.png)
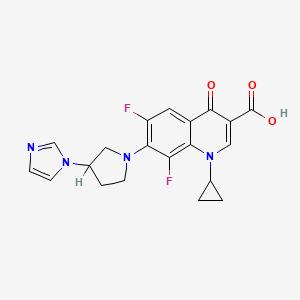
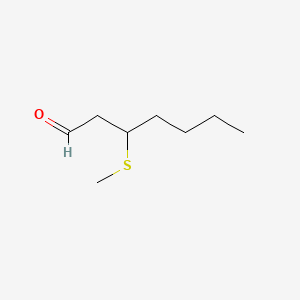
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)

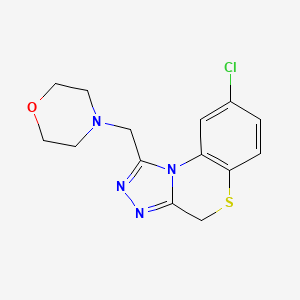
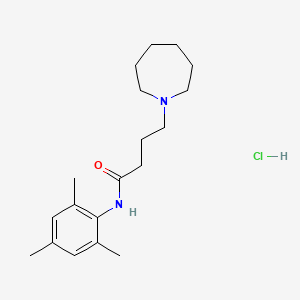
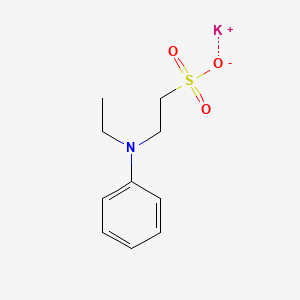
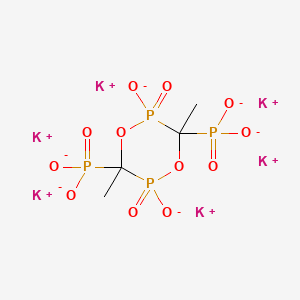
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
